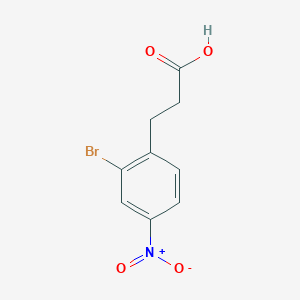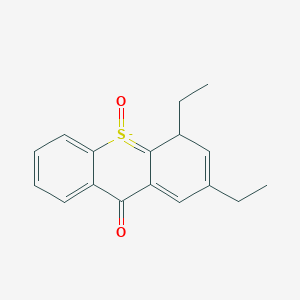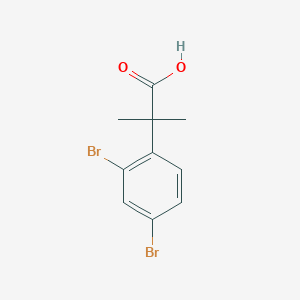
6-Chloro-2-iodopurine riboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodopurine riboside typically involves the halogenation of purine derivatives. One efficient method starts with hypoxanthine, which undergoes a regiospecific lithiation/quenching sequence using Harpoon’s base and tributyltin chloride . This method ensures the selective introduction of chlorine and iodine atoms at the desired positions on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The scalability of the lithiation/quenching sequence makes it suitable for industrial applications .
化学反応の分析
Types of Reactions
6-Chloro-2-iodopurine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 50°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of purine derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the purine ring .
科学的研究の応用
6-Chloro-2-iodopurine riboside has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-Chloro-2-iodopurine riboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This process is mediated by the compound’s ability to interfere with the normal function of DNA polymerases and other enzymes involved in DNA replication . The molecular targets and pathways involved include the inhibition of DNA synthesis and the activation of apoptotic pathways .
類似化合物との比較
Similar Compounds
- 6-Chloropurine riboside
- 2-Iodopurine riboside
- 6-Chloro-2-fluoropurine riboside
Uniqueness
6-Chloro-2-iodopurine riboside is unique due to the simultaneous presence of chlorine and iodine atoms on the purine ring. This dual halogenation significantly enhances its reactivity and biological activity compared to similar compounds. For instance, while 6-Chloropurine riboside and 2-Iodopurine riboside each have a single halogen atom, the combination of both chlorine and iodine in this compound provides a distinct set of chemical and biological properties .
特性
分子式 |
C10H10ClIN4O4 |
|---|---|
分子量 |
412.57 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 |
InChIキー |
BUXRSMOYQZICAU-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
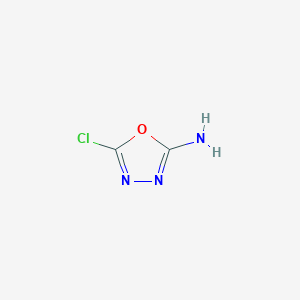

![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
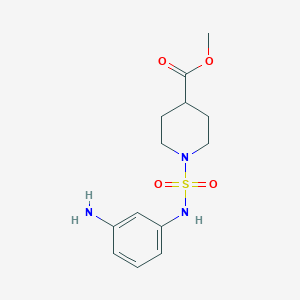

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)

